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Compound of Interest

Compound Name: 4-Diazodiphenylamino sulfate

Cat. No.: B7820589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-
diazodiphenylamino sulfate, a diazonium compound used as a dye and chemical

intermediate. Due to the limited availability of public spectral data for this specific molecule, this

document presents representative data based on the known chemical structure and typical

values for its functional groups. Detailed experimental protocols for acquiring Ultraviolet-Visible

(UV-Vis), Fourier-Transform Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are

also provided, alongside a logical workflow for such a chemical characterization.

Data Presentation
The following tables summarize the expected quantitative spectral data for 4-
diazodiphenylamino sulfate. This data is representative and intended to guide researchers in

their analytical endeavors.

Table 1: Representative UV-Vis Spectral Data
Parameter Value Solvent

λmax ~380 nm Water or Methanol

Molar Absorptivity (ε) Concentration-dependent -
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Note: The absorption maximum (λmax) is attributed to the π → π electronic transitions within

the conjugated system of the diazonium salt.*

Table 2: Representative Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

~2260 Strong N≡N stretch (diazonium group)

3300-3500 Medium, Broad N-H stretch (secondary amine)

3000-3100 Medium Aromatic C-H stretch

1580-1600 Strong C=C aromatic ring stretch

1450-1550 Strong C=C aromatic ring stretch

~1230 Strong S=O stretch (sulfate anion)

1080-1110 Strong S=O stretch (sulfate anion)

800-850 Strong p-disubstituted C-H bend

Note: The IR spectrum is characterized by the strong diazonium stretch, features of the

diphenylamine backbone, and strong absorptions from the sulfate counter-ion.

Table 3: Representative ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20 - 7.80 Multiplet 9H
Aromatic protons

(C₆H₅ and C₆H₄)

~10.0 Singlet 1H N-H proton

Note: The spectrum is expected to show a complex multiplet in the aromatic region. The exact

chemical shifts and coupling constants would depend on the solvent and the electronic effects

of the diazonium and amino groups. A deuterated solvent such as DMSO-d₆ would be suitable

for observing the N-H proton. In D₂O, this proton would exchange and the peak would

disappear.
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized for a solid, organic salt like 4-diazodiphenylamino sulfate.

UV-Visible (UV-Vis) Spectroscopy Protocol
This protocol outlines the measurement of the UV-Vis absorption spectrum of a dye in solution.

Solution Preparation:

Accurately weigh approximately 5-10 mg of 4-diazodiphenylamino sulfate.

Dissolve the solid in a suitable solvent (e.g., deionized water or methanol) in a 100 mL

volumetric flask to create a stock solution.[1] Ensure the solid is completely dissolved.

Perform a serial dilution to obtain a final concentration that results in an absorbance

reading between 0.1 and 1.0 for optimal accuracy.[1][2]

Instrumentation and Measurement:

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.

[3]

Select the desired wavelength range for the scan, typically from 200 to 800 nm for a

colored dye.[3][4]

Fill a quartz cuvette with the pure solvent to be used as a blank.[4][5]

Place the blank cuvette in the spectrophotometer and perform a baseline correction or

"zero" the instrument.[5]

Rinse the cuvette with the sample solution before filling it approximately three-quarters full.

[4]

Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample

holder.[4]
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Initiate the scan to record the absorbance spectrum. The peak absorbance value

corresponds to the λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol
This protocol describes the analysis of a solid sample using the KBr pellet method, which is

common for obtaining high-quality IR spectra of solids.

Sample Preparation (KBr Pellet Method):

Weigh approximately 1-2 mg of 4-diazodiphenylamino sulfate and 100-200 mg of dry,

IR-grade potassium bromide (KBr) powder.[6]

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.[6][7]

Transfer a portion of the mixture to a pellet die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet.[6]

Instrumentation and Measurement:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Run a background scan without the sample to account for atmospheric CO₂ and water

vapor.

Run the sample scan to obtain the infrared spectrum, typically in the range of 4000 to 400

cm⁻¹.[8]

Process the resulting spectrum (e.g., baseline correction) using the instrument software.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy Protocol
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This protocol details the steps for acquiring a ¹H NMR spectrum of a soluble organic

compound.

Sample Preparation:

Weigh approximately 5-10 mg of 4-diazodiphenylamino sulfate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆

or D₂O) in a clean, dry NMR tube.[9] The choice of solvent is critical; deuterated solvents

are used to avoid large solvent proton signals that would overwhelm the sample signals.[9]

[10]

Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

Instrumentation and Measurement:

The NMR spectrometer uses a strong superconducting magnet.[9][10] Carefully insert the

NMR tube into the spinner turbine and adjust its depth.

Place the sample into the NMR probe.

The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field

is "shimmed" to optimize its homogeneity.

Set the acquisition parameters, including the number of scans, pulse width, and

acquisition time.

Acquire the spectrum. The resulting Free Induction Decay (FID) is then subjected to a

Fourier Transform by the instrument's computer to generate the final NMR spectrum.[11]

Process the spectrum by phasing, baseline correction, and referencing the chemical shifts

(the residual solvent peak is often used as a secondary reference).

Integrate the peaks to determine the relative ratios of protons in different environments.[9]

Visualizations
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The following diagrams illustrate the logical workflows and relationships relevant to the

spectroscopic analysis of a chemical compound like 4-diazodiphenylamino sulfate.
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Caption: Workflow for Spectroscopic Characterization.
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Caption: Logic for Structural Elucidation from Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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